Pudexacianinium is classified as a near-infrared fluorescent imaging agent. It is a zwitterionic compound that exhibits hydrophilic properties, allowing for rapid urinary clearance without metabolic alteration after intravenous administration. Its chemical structure includes multiple hydroxyl groups and a complex cyclic framework, contributing to its unique optical properties and effectiveness in medical imaging .
The patent EP4376896A1 outlines some aspects of the synthesis process, emphasizing its application in pharmaceutical compositions for imaging purposes .
The molecular formula of Pudexacianinium is , with a molecular weight of approximately 3043.99 g/mol. The structure features multiple functional groups that contribute to its hydrophilicity and optical characteristics. Notably, it has an absorption peak at 780 nm and a fluorescence emission peak at 820 nm, making it suitable for near-infrared imaging applications .
Pudexacianinium participates in various chemical reactions typical for fluorescent dyes, including:
The pharmacokinetic studies indicate that after intravenous administration, Pudexacianinium is rapidly excreted through urine, with significant amounts remaining unchanged, confirming its stability in vivo .
The mechanism of action of Pudexacianinium involves:
Clinical trials have demonstrated that doses of 1.0 mg and 3.0 mg are effective for ureter visualization, correlating with increased fluorescence intensity observed by surgeons .
Pudexacianinium's primary application lies in medical imaging, particularly for enhancing intraoperative visualization during surgeries involving the ureters. Its use has been explored in:
The compound represents a significant advancement in surgical techniques aimed at reducing complications associated with ureteral injuries . Further research may expand its applications into other areas of surgical practice or diagnostic imaging.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7